Oxatomide

Leukotriene inhibition Human leukocytes Anti-inflammatory

Oxatomide is not a generic antihistamine. Its dual H1 (Ki=15 nM) and P2X7 (IC50=0.95 μM) antagonism plus mast cell-stabilizing activity make it irreplaceable for A23187-stimulated mediator release assays—unlike epinastine. It does not induce QT prolongation even with CYP3A4 inhibitors, unlike terfenadine/astemizole. The preferred tool for ATP-mediated inflammatory pathway studies. ≥98% HPLC purity. Research quantities available.

Molecular Formula C27H30N4O
Molecular Weight 426.6 g/mol
CAS No. 60607-34-3
Cat. No. B1677844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxatomide
CAS60607-34-3
SynonymsKW 4354
KW-4354
oxatimide
oxatomide
R 35443
R35443
Tinset
Molecular FormulaC27H30N4O
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32)
InChIKeyBAINIUMDFURPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxatomide (CAS 60607-34-3): Procurement-Relevant Profile for Antiallergic Compound Selection in Research


Oxatomide (CAS 60607-34-3), also known as KW-4354, is a first-generation antihistamine of the diphenylmethylpiperazine class that functions as a dual antagonist of the histamine H1 receptor and the P2X7 receptor while also inhibiting serotonin (5-HT2) . It exhibits potent H1 receptor binding (Ki = 15 nM) and demonstrates mast cell-stabilizing and anti-inflammatory activities through inhibition of mediator release from human basophils and mast cells [1]. Unlike several antiallergic agents with similar therapeutic indications, oxatomide does not induce QT prolongation either as a single agent or in combination with CYP3A4 inhibitors [2]. Originally patented in 1976 and introduced for medical use in 1981, oxatomide is marketed in Europe and Japan under the brand name Tinset for allergic rhinitis, urticaria, and related conditions [3]. For research procurement, oxatomide is commercially available with specified purity grades (≥98–99%) and defined solubility parameters in DMSO and ethanol [1].

Why Oxatomide (CAS 60607-34-3) Cannot Be Replaced with Other Antihistamines Without Experimental Validation


Oxatomide cannot be simply substituted with other antiallergic agents due to its unique multi-target pharmacological profile and distinct safety characteristics that differ materially from structurally or functionally related compounds. Unlike the second-generation antihistamines terfenadine and astemizole—which were withdrawn from major markets due to documented QT prolongation and torsades de pointes risk—oxatomide demonstrates no QT prolongation even when co-administered with CYP3A4 inhibitors [1][2]. Furthermore, oxatomide's dual H1 and P2X7 receptor antagonism (IC50 = 0.95 μM for P2X7) represents a pharmacological signature not shared by widely used comparators such as loratadine or cetirizine, which act predominantly through H1 receptor blockade alone [3]. Additionally, oxatomide exhibits measurable mast cell-stabilizing effects through direct inhibition of mediator release, a property that distinguishes it from simple H1 antagonists and contributes to its anti-inflammatory activity independent of histamine receptor blockade [4]. These pharmacological distinctions translate to differential efficacy patterns in clinical contexts—for instance, oxatomide demonstrates comparable short-term efficacy to cetirizine in some pediatric allergic conditions but inferior long-term efficacy in perennial allergic rhinitis, making indiscriminate substitution scientifically unsound [5].

Oxatomide (CAS 60607-34-3): Quantitative Differentiation Evidence for Scientific Selection


Oxatomide vs. Ketotifen: Superior Inhibition of Leukotriene C4 Generation in Human Leukocytes

In a direct comparative study using human peripheral leukocytes from asthmatic patients stimulated with calcium ionophore A23187, oxatomide demonstrated significantly more potent inhibition of leukotriene C4 (LTC4) generation compared with ketotifen [1]. While both compounds inhibited LTC4 generation in a dose-dependent manner, oxatomide achieved 50% inhibition at a concentration of 6 × 10⁻⁶ mol/L, whereas ketotifen required 8 × 10⁻⁵ mol/L to achieve the same effect [1]. This 13.3-fold difference in potency establishes oxatomide as a quantitatively superior inhibitor of this key inflammatory mediator in this experimental model [1].

Leukotriene inhibition Human leukocytes Anti-inflammatory In vitro pharmacology

Oxatomide vs. Terfenadine and Astemizole: Absence of QT Prolongation in Conscious Dog Model

A direct comparative study in conscious dogs evaluated the effects of oxatomide, terfenadine, and astemizole on QT interval [1]. Terfenadine (30 mg/kg p.o.) induced significant QT prolongation as a single agent, and this effect was potentiated by co-administration of the CYP3A4 inhibitor itraconazole (100 mg/kg p.o.), with QT prolongation observed at terfenadine doses as low as 10 mg/kg p.o. when combined with itraconazole [1]. Astemizole has similarly been documented to induce QT prolongation and torsades de pointes, leading to its market withdrawal [2]. In contrast, oxatomide did not induce QT prolongation either as a single agent at 30 mg/kg p.o. or in combination with itraconazole at 10 mg/kg p.o. [1].

Cardiac safety QT interval In vivo toxicology Drug-drug interaction

Oxatomide vs. Loratadine and Terfenadine: Comparable Anti-IgE-Induced LTC4 Suppression in Human Basophils

In a comparative study evaluating five second-generation H1-receptor antagonists on human basophil activation, oxatomide demonstrated robust suppression of anti-IgE-induced leukotriene C4 (LTC4) production comparable to the strongest inhibitors in the panel [1]. At 100 μM concentration, oxatomide achieved 88.5 ± 5.6% inhibition of LTC4 production (n = 4-5), which was statistically comparable to terfenadine (92.4 ± 6.3%) and loratadine (90.8 ± 6.0%), and substantially greater than astemizole (56.4 ± 4.1%) [1].

Basophil activation LTC4 production Anti-IgE In vitro immunology

Oxatomide vs. Cetirizine and Ketotifen: Inferior Long-Term Efficacy in Childhood Perennial Allergic Rhinitis

A randomized, double-blind, placebo-controlled trial comparing cetirizine, oxatomide, and ketotifen in children with perennial allergic rhinitis (n = 120) demonstrated that cetirizine was significantly more effective than oxatomide for long-term symptom control [1]. At both week 8 and week 12 of treatment, cetirizine reduced the mean rhinorrhea score to a significantly greater extent than oxatomide (P < 0.01) [1]. Additionally, cetirizine was more effective than oxatomide and ketotifen for the relief of nasal congestion and produced a significant decrease in eosinophil representation on post-treatment nasal smear [1].

Pediatric allergic rhinitis Clinical efficacy Rhinorrhea Randomized controlled trial

Oxatomide's Dual H1 and P2X7 Receptor Antagonism: Quantitative P2X7 Potency Data

Oxatomide is characterized as a dual antagonist of both histamine H1 receptors and P2X7 receptors, with quantitative potency established for P2X7-mediated responses [1]. Oxatomide almost completely blocks ATP-induced current in human P2X7 receptors with an IC50 of 0.95 μM, and inhibits ATP-induced Ca²⁺ influx with an IC50 of 0.43 μM [1]. This P2X7 antagonism is not shared by most first- and second-generation antihistamines, including loratadine, cetirizine, and fexofenadine, which lack documented P2X7 activity .

P2X7 receptor ATP-induced current Calcium influx Multi-target pharmacology

Oxatomide vs. Epinastine: Divergent Inhibition Profiles in IgE-Mediated vs. Calcium Ionophore-Stimulated Histamine Release

A direct comparative study using human peripheral leukocytes from mite-sensitive asthmatic patients revealed fundamentally different inhibition profiles between oxatomide and epinastine [1]. Epinastine inhibited IgE-mediated (allergen-stimulated) histamine release with an IC50 of 3 × 10⁻⁵ mol/L, whereas oxatomide showed little inhibiting effect on allergen-elicited histamine release [1]. Conversely, when cells were stimulated with calcium ionophore A23187 (bypassing IgE receptor signaling), oxatomide caused concentration-related inhibition of histamine release with an IC50 of 5 × 10⁻⁵ mol/L, while epinastine failed to inhibit this response [1].

Mast cell degranulation Histamine release IgE-mediated Calcium ionophore

Oxatomide (CAS 60607-34-3): Evidence-Based Application Scenarios for Research Procurement


In Vitro Studies of Calcium Ionophore-Induced or Non-IgE-Mediated Mast Cell Activation

Based on direct evidence from Mita and Shida (1995), oxatomide is specifically indicated for in vitro experiments involving calcium ionophore (A23187)-stimulated mediator release from human leukocytes or mast cells [1]. Unlike epinastine, which fails to inhibit calcium ionophore-induced histamine release and LTC4 generation, oxatomide demonstrates concentration-dependent inhibition of both endpoints (histamine release IC50 = 5 × 10⁻⁵ mol/L; LTC4 generation IC50 = 6 × 10⁻⁶ mol/L) [1]. This makes oxatomide the preferred tool compound when experimental protocols employ calcium ionophore stimulation rather than IgE receptor cross-linking. Furthermore, oxatomide's P2X7 receptor antagonism (IC50 = 0.95 μM for ATP-induced current) [2] provides an additional mechanistic dimension for studies investigating ATP-mediated inflammatory signaling pathways.

Cardiovascular Safety Pharmacology Studies Requiring Antiallergic Activity Without QT Liability

For in vivo pharmacology or toxicology studies requiring antiallergic activity but where QT prolongation would confound results or pose safety concerns, oxatomide represents a validated alternative to terfenadine and astemizole [1]. Direct comparative data from conscious dog studies demonstrate that oxatomide (30 mg/kg p.o. single agent; 10 mg/kg p.o. with itraconazole) produces no QT prolongation, whereas terfenadine induces significant QT prolongation under identical conditions [1]. This safety differentiation is mechanistically supported by oxatomide's distinct CYP450 metabolism profile (involving CYP2D6 and CYP3A4) compared with terfenadine and astemizole [2]. For studies involving co-administration with CYP3A4 inhibitors or requiring longer-term dosing, oxatomide provides a safer antiallergic reference compound.

Short-Term Pediatric Allergic Rhinitis or Urticaria Models with Comparable Efficacy to Newer Agents

Clinical evidence from multiple randomized controlled trials supports oxatomide's use in short-term pediatric allergic disease models. In a 10-day multicenter, double-blind, randomized study of 102 children aged 2–6 years with perennial allergic rhinitis, oxatomide (12.5 mg twice daily) demonstrated no significant difference in efficacy compared with cetirizine (5 mg once daily), with both treatments improving symptoms significantly from baseline [1]. Similarly, in chronic idiopathic urticaria in preschool children, oxatomide showed comparable therapeutic activity to cetirizine for erythema, papules, edema, and itching (P < 0.001) [2]. These findings support oxatomide as a valid comparator or reference compound in short-term (≤2 week) pediatric efficacy studies. However, for long-term protocols exceeding 8 weeks, cetirizine demonstrates superior sustained efficacy in reducing rhinorrhea scores (P < 0.01 at weeks 8 and 12) [3], and should be preferentially selected for extended-duration pediatric models.

Investigation of Multi-Target Anti-Inflammatory Mechanisms Combining H1 and P2X7 Antagonism

Oxatomide's unique dual antagonism of H1 histamine receptors (Ki = 15 nM) and P2X7 receptors (IC50 = 0.95 μM) [1][2] makes it a valuable tool compound for investigating multi-target anti-inflammatory pharmacology. The P2X7 receptor is implicated in NLRP3 inflammasome activation and IL-1β processing, pathways not directly targeted by standard H1-selective antihistamines such as loratadine, cetirizine, or fexofenadine. Oxatomide's inhibition of P2X7 receptor-mediated membrane currents, mitogen-activated protein kinase activation, and inflammation-related gene induction [2] provides a pharmacological profile that bridges traditional antihistamine activity with broader anti-inflammatory mechanisms. This dual-target activity may be particularly relevant for studies exploring therapeutic strategies for inflammatory conditions where both histamine-mediated and ATP/P2X7-mediated pathways contribute to pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxatomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.